4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline
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Overview
Description
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group, a phenoxy group, and an iodine atom attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring structure.
Iodoanilines: These compounds share the iodine atom attached to the aniline ring.
Phenoxy derivatives: These compounds share the phenoxy group attached to the aromatic ring.
Uniqueness
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
93590-79-5 |
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Molecular Formula |
C16H19IN2O |
Molecular Weight |
382.24 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19IN2O/c1-18(2)12-5-8-14(9-6-12)20-16-10-7-13(19(3)4)11-15(16)17/h5-11H,1-4H3 |
InChI Key |
JKPRXTMGFOHNHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N(C)C)I |
Origin of Product |
United States |
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